molecular formula C5H8OS B3046015 Thiolane-2-carbaldehyde CAS No. 117951-12-9

Thiolane-2-carbaldehyde

Cat. No.: B3046015
CAS No.: 117951-12-9
M. Wt: 116.18 g/mol
InChI Key: LZTFMBADYVIKSP-UHFFFAOYSA-N
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Description

Thiolane-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₅H₈OS It features a five-membered ring containing sulfur and an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiolane-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with ynals under specific conditions . Another method includes the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester, leading to the formation of aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the cyclization and condensation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The sulfur atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiolane-2-carboxylic acid.

    Reduction: Thiolane-2-methanol.

    Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

Thiolane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiolane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The sulfur atom in the ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Similar structure but with a double bond in the ring.

    Tetrahydrothiophene: Lacks the aldehyde functional group.

    Thiophene: Contains a double bond in the ring and lacks the aldehyde group.

Uniqueness

Thiolane-2-carbaldehyde is unique due to its combination of a five-membered sulfur-containing ring and an aldehyde functional group. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

thiolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-4-5-2-1-3-7-5/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTFMBADYVIKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595185
Record name Thiolane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117951-12-9
Record name Thiolane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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